molecular formula C17H26ClNO B14684277 3-Piperidino-2,2',4'-trimethylpropiophenone hydrochloride CAS No. 27922-18-5

3-Piperidino-2,2',4'-trimethylpropiophenone hydrochloride

Cat. No.: B14684277
CAS No.: 27922-18-5
M. Wt: 295.8 g/mol
InChI Key: RFWGOZNKWOATIM-UHFFFAOYSA-N
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Description

3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride typically involves the reaction of 2,2’,4’-trimethylpropiophenone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidino-1,2-propanediol
  • 1-Piperidinepropanol
  • 4-Hydroxypiperidine

Uniqueness

3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride is unique due to its specific structure, which includes the 2,2’,4’-trimethylpropiophenone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

27922-18-5

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-13-7-8-16(14(2)11-13)17(19)15(3)12-18-9-5-4-6-10-18;/h7-8,11,15H,4-6,9-10,12H2,1-3H3;1H

InChI Key

RFWGOZNKWOATIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)CN2CCCCC2)C.Cl

Origin of Product

United States

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